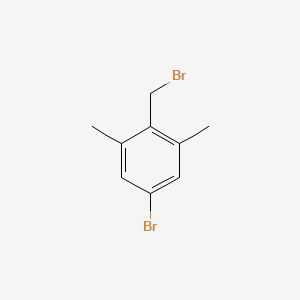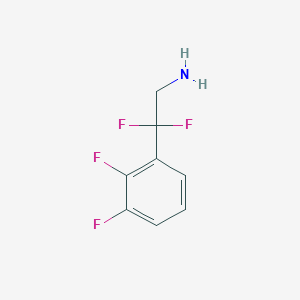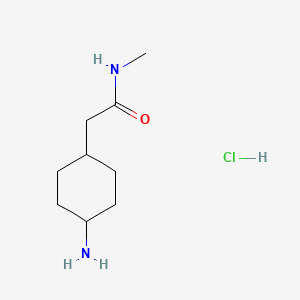
2-(4-aminocyclohexyl)-N-methylacetamidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-aminocyclohexyl)-N-methylacetamidehydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a cyclohexyl ring with an amino group at the 4-position, an N-methylacetamide group, and a hydrochloride salt. Its structural features make it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminocyclohexyl)-N-methylacetamidehydrochloride typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a series of cyclization reactions starting from simple precursors like cyclohexanone.
Introduction of the Amino Group: The amino group at the 4-position can be introduced via amination reactions using reagents such as ammonia or amines.
N-Methylation: The N-methylacetamide group is introduced through methylation reactions using methylating agents like methyl iodide.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-aminocyclohexyl)-N-methylacetamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-aminocyclohexyl)-N-methylacetamidehydrochloride has a wide range of applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: As an intermediate in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-aminocyclohexyl)-N-methylacetamidehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the N-methylacetamide group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-aminocyclohexyl)-N-methylacetamide
- 2-(4-aminocyclohexyl)-N-ethylacetamide
- 2-(4-aminocyclohexyl)-N-propylacetamide
Uniqueness
2-(4-aminocyclohexyl)-N-methylacetamidehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Propriétés
Formule moléculaire |
C9H19ClN2O |
|---|---|
Poids moléculaire |
206.71 g/mol |
Nom IUPAC |
2-(4-aminocyclohexyl)-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C9H18N2O.ClH/c1-11-9(12)6-7-2-4-8(10)5-3-7;/h7-8H,2-6,10H2,1H3,(H,11,12);1H |
Clé InChI |
ILZZJEFIMHJTPV-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CC1CCC(CC1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Morpholin-4-yl)cyclopropyl]methanolhydrochloride](/img/structure/B15320504.png)
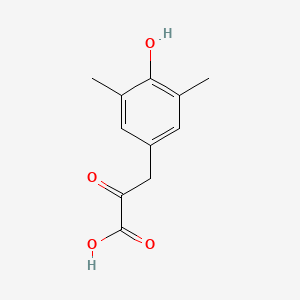
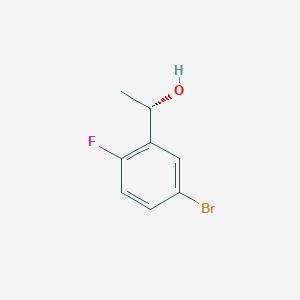
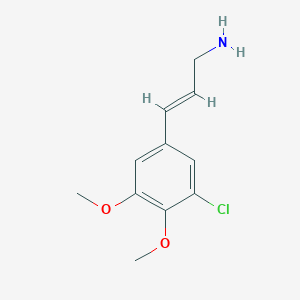
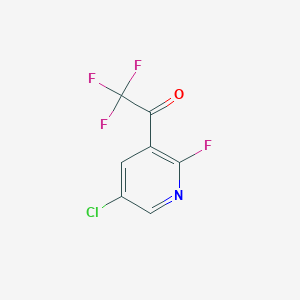

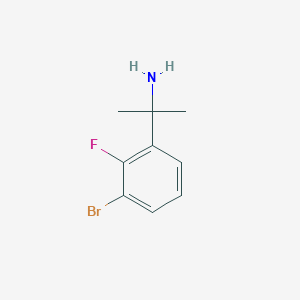


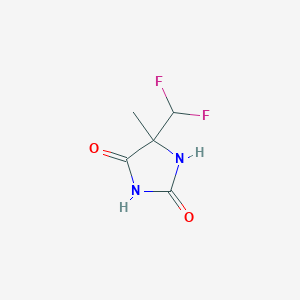
![1-[4-(Pyrrolidin-1-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B15320570.png)
